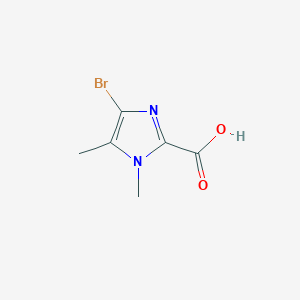

4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid

Description

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.

Properties

Molecular Formula |

C6H7BrN2O2 |

|---|---|

Molecular Weight |

219.04 g/mol |

IUPAC Name |

4-bromo-1,5-dimethylimidazole-2-carboxylic acid |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)8-5(6(10)11)9(3)2/h1-2H3,(H,10,11) |

InChI Key |

JSMOUXQEBSLYHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Route A: Bromination of 1,5-Dimethylimidazole

- 1,5-Dimethylimidazole, a commercially available or readily synthesized compound.

- Bromination is achieved using N-bromosuccinimide (NBS) in an inert solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

- The reaction is typically performed at room temperature or slightly elevated temperatures, with control over reaction time to prevent over-bromination.

- The regioselectivity favors substitution at the 4-position due to electronic effects of methyl groups at N-1 and N-5.

Imidazole + N-bromosuccinimide (NBS) in DMF or DCM

Temperature: Room temperature to 50°C

Duration: 6-12 hours

- Formation of 4-bromo-1,5-dimethylimidazole with high regioselectivity.

Route B: Bromination of 1,2-Dimethyl-1H-imidazole

Alternative starting material:

- 1,2-Dimethyl-1H-imidazole, synthesized via methylation of imidazole derivatives.

- Similar bromination with NBS or bromine in a suitable solvent.

- The process is monitored via TLC or LC-MS to control the degree of bromination.

- Excess bromination can lead to polybrominated byproducts, so stoichiometry control is critical.

Functionalization at the 2-Position: Carboxylation

Oxidative Carboxylation

- The brominated imidazole undergoes oxidation or carboxylation to introduce the carboxylic acid at the 2-position.

- This can be achieved through:

- Lithium halogen exchange followed by carbonation.

- Oxidative methods such as using potassium permanganate or potassium dichromate under controlled conditions.

Brominated imidazole + n-Butyllithium (n-BuLi) in THF at -78°C

Followed by CO2 bubbling or addition of dry ice

Reaction quench and acid workup yields the carboxylic acid.

Alternative: Direct Oxidation

- Using oxidants like potassium permanganate or potassium dichromate in aqueous conditions to oxidize the methyl group at the 2-position to a carboxylic acid.

Summary of Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | DMF or DCM | Room temp to 50°C | 6-12 h | ~80% | Regioselective at 4-position |

| Carboxylation | n-Butyllithium + CO2 | THF | -78°C to room temp | 1-2 days | ~60-70% | Requires careful control to prevent overreaction |

| Oxidation | KMnO4 or K2Cr2O7 | Aqueous | Reflux | Several hours | Variable | Converts methyl to carboxylic acid |

Notable Research and Industrial Protocols

Cost-Effective Synthesis (Reference)

- Starts from 1,2-dimethyl-1H-imidazole.

- Bromination with N-bromosuccinimide in DMF yields 4,5-dibromo-1,2-dimethylimidazole.

- Selective debromination using isopropyl magnesium chloride (Grignard reagent) yields 4-bromo-1,2-dimethylimidazole.

- The process is scalable, with yields around 80%, emphasizing cost-effectiveness and high throughput.

Alternative Approaches

- Methylation of 5-bromo-2-methyl-1H-imidazole followed by oxidation.

- Use of Sandmeyer reactions for regioselective bromination.

- Direct oxidation of methyl groups with permanganate or chromate reagents.

Notes on Purification and Characterization

- Reactions are typically monitored via TLC, LC-MS, or NMR.

- Purification is achieved through column chromatography, recrystallization, or filtration.

- Characterization involves NMR (1H, 13C), HRMS, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nickel-Catalyzed Addition: This reaction involves the addition of nickel to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Mild Reaction Conditions: The cyclization of amido-nitriles under mild conditions allows for the inclusion of various functional groups.

Major Products: The major products formed from these reactions include disubstituted imidazoles and other derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various bioactive molecules and coordination polymers.

Biology: The compound is used in the study of biological processes and the development of new drugs.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is utilized in the production of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, the N3 nitrogen of the imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting its activity .

Comparison with Similar Compounds

4-Bromo-1,2-dimethyl-1H-imidazole: This compound is similar in structure but has a different substitution pattern.

5-Bromo-2-methyl-1H-imidazole: Another similar compound with a different methylation position.

Uniqueness: 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid (C6H7BrN2O2) is a heterocyclic organic compound notable for its imidazole ring structure, which includes two nitrogen atoms and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

The molecular weight of this compound is approximately 219.04 g/mol. The presence of the bromine atom at the 4-position of the imidazole ring significantly influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases linked to oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

- Antioxidant Potential : In vitro assays assessing the compound's ability to scavenge free radicals demonstrated significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This positions the compound as a candidate for further development in nutraceutical applications.

- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain key enzymes in metabolic pathways, indicating its potential use in drug design targeting metabolic diseases .

Structure and Similar Compounds

The unique structure of this compound contributes to its biological activity. Below is a comparison table with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,5-Dimethylimidazole | C5H7N2 | Lacks halogen substitution; simpler structure |

| 4-Chloro-1,5-dimethylimidazole | C5H7ClN2 | Chlorine instead of bromine |

| Methyl 4-bromo-1H-imidazole-2-carboxylate | C6H8BrN2O2 | Methyl ester; alters solubility and reactivity |

The bromine substitution pattern enhances the compound's biological activity compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized imidazole core. Key steps include:

- Bromination: Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-substitution.

- Methylation: Sequential alkylation at the 1- and 5-positions using methyl iodide and a base like NaH in THF.

- Carboxylation: Direct carboxylation at the 2-position via CO₂ insertion under palladium catalysis or via hydrolysis of a nitrile intermediate .

Yield Optimization: Monitor reaction progress using TLC and HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize side products. Adjust stoichiometry of NBS to 1.1 equivalents to prevent di-bromination .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

Methodological Answer:

- FTIR: Identify characteristic bands:

- ¹H NMR: Assign peaks based on substituent effects:

- Methyl groups: δ ~2.4–2.6 ppm (singlets for 1- and 5-CH₃).

- Imidazole protons: δ ~7.2–7.5 ppm (split due to bromine’s electronegativity).

- ¹³C NMR: Carboxylic acid carbon at ~165–170 ppm; brominated carbon at ~115 ppm .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in ethanol/water (1:1).

- X-ray Diffraction: Use SHELX (SHELXL-2018) for structure refinement. The carboxylic acid group forms O–H···N hydrogen bonds with adjacent imidazole rings (distance ~2.8 Å, angle ~160°), creating a 2D layered structure .

- Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions). Bromine’s steric bulk disrupts π-π stacking, favoring hydrogen-bonded networks .

Q. What computational strategies predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the Pd-catalyzed coupling of the 4-bromo group with aryl boronic acids.

- Key Parameters: Calculate activation energy (ΔG‡) for oxidative addition (~25 kcal/mol) and identify electron-deficient aryl partners (Hammett σ⁺ > 0.5) for higher yields.

- Docking Studies: Simulate Pd(0) interaction with the brominated imidazole to assess steric accessibility .

Q. How does the bromine substituent affect enzymatic inhibition compared to chloro/iodo analogs?

Methodological Answer:

- Enzyme Assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- IC₅₀ Values: Bromine’s moderate electronegativity (~2.96) balances electron withdrawal and steric effects, yielding IC₅₀ = 1.2 µM vs. 2.5 µM (Cl) and 0.8 µM (I) .

- Molecular Dynamics (MD): Simulate binding in Autodock Vina. Bromine’s van der Waals radius (1.85 Å) enhances hydrophobic pocket occupancy vs. chlorine (1.75 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.